molecular formula C6H7NO2 B8768388 3-hydroxy-2-methylpyridin-4(1H)-one

3-hydroxy-2-methylpyridin-4(1H)-one

Cat. No.: B8768388
M. Wt: 125.13 g/mol
InChI Key: QVXIZJHZWYLVET-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methylpyridin-4(1H)-one is a chemical scaffold of significant interest in medicinal chemistry and biochemistry research, primarily for its dual potential as a non-nitrocatechol catechol-O-methyltransferase (COMT) inhibitor and an iron-chelating agent. Researchers are exploring its application in Parkinson's disease, where it acts as an isostere of the catechol ring to inhibit the COMT enzyme, thereby potentially increasing the bioavailability of levodopa in the brain . A series of ten N-substituted 3-hydroxypyridin-4-ones demonstrated in vitro COMT inhibitory activity, with IC50 values ranging from 4.55 to 19.8 µM, providing a lead structure for the development of new therapeutic agents . Concurrently, the compound's strong iron-chelating capability is being investigated for use in conditions of iron overload and in infectious diseases. Studies have shown that derivatives like 1-(N-acetyl-6-aminohexyl)-3-hydroxy-2-methylpyridin-4-one (CM1) exhibit anti-malarial activity by depleting the labile iron pool essential for the growth of Plasmodium falciparum . The 3-hydroxypyridin-4-one core is also a key building block for synthesizing more complex molecules, such as chelators derived from maltol and dopamine, for further biochemical studies . This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

3-hydroxy-2-methyl-3H-pyridin-4-one

InChI

InChI=1S/C6H7NO2/c1-4-6(9)5(8)2-3-7-4/h2-3,6,9H,1H3

InChI Key

QVXIZJHZWYLVET-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=O)C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-methylpyridin-4(1H)-one can be achieved through several methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides . Another method includes the use of palladium-catalyzed reactions under microwave irradiation, which has been shown to produce high yields of 2-pyridone derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions. The use of metal catalysts, such as palladium, and microwave irradiation are common to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-hydroxy-2-methylpyridin-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s hydroxyl group can participate in oxidation reactions, while the methyl group can undergo substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of ketones, while substitution reactions can introduce halogen atoms into the pyridone ring .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has demonstrated that derivatives of 3-hydroxy-2-methylpyridin-4(1H)-one exhibit moderate antiviral activity against herpes simplex virus types 1 and 2. A study synthesized novel dideoxynucleoside derivatives incorporating this compound and evaluated their efficacy, indicating potential for further development in antiviral therapeutics .

Neuroprotective Properties
this compound has been investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease. Hydroxypyridinone-diamine hybrids have shown promise in enhancing brain permeability and exhibiting significant central nervous system activity. These compounds are being explored for their ability to cross the blood-brain barrier, which is crucial for treating neurodegenerative diseases .

Anti-tumor Activity
The compound has also been studied as a pan-selective inhibitor of lysine demethylases, which are implicated in various cancers. The potential anti-tumor activities of these inhibitors highlight the significance of this compound in cancer research .

Materials Science

Organic Electronics
In materials science, this compound is being explored for its potential use in developing organic electronic materials and sensors. Its unique chemical properties make it suitable for applications in organic photovoltaics and light-emitting diodes (LEDs).

Biological Studies

Model Compound for Biological Interactions
This compound serves as a model to study interactions between pyridine derivatives and biological macromolecules. Its ability to interact with enzymes and receptors allows researchers to investigate its role in modulating biochemical pathways, particularly those related to oxidative stress.

Case Studies

  • Antiviral Evaluation : A study synthesized derivatives of this compound and tested their antiviral properties against herpes simplex viruses. Results indicated moderate efficacy, suggesting further exploration into structural modifications could enhance activity .
  • Neuroprotective Hybrid Development : Research on hydroxypyridinone-diamine hybrids showed improved lipophilicity and brain permeability compared to traditional compounds. This advancement positions these hybrids as promising candidates for Alzheimer's treatment .
  • Organic Electronic Applications : Investigations into the use of this compound in organic electronics revealed its capability to enhance charge transport properties in devices, paving the way for more efficient electronic applications.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-methylpyridin-4(1H)-one involves its ability to act as a hydrogen bond donor and acceptor. This allows the compound to interact with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Hydroxypyridinone Derivatives

Structural Modifications and Chelation Efficiency

Hmpp’s chelation efficacy is influenced by substituents on the pyridinone ring. Key derivatives include:

Compound Substituent(s) Key Properties Application(s)
Hmpp 2-methyl, 3-hydroxy High Fe(III) affinity, moderate lipophilicity Iron overload, neurodegenerative diseases
H2(L1) 4-(butanoic acid) Increased water solubility; bifunctional chelation MRI contrast agents
H(L5) 3-aminopropyl Enhanced cellular uptake; potential for bifunctional metal binding Antiproliferative agents
Adamantyl derivatives N-adamantyl High lipophilicity; improved blood-brain barrier penetration Anticancer therapies
MAO-B inhibitor Coumarin-linked Hmpp MAO-B inhibition (IC₅₀ = 14.7 nM) Alzheimer’s disease
  • Chelation Strength : Stability constants (log β) for Fe(III) complexes vary with substituents. Hmpp exhibits log β ~20.5, comparable to deferiprone (log β ~20.6), but lower than deferoxamine (log β ~26) .
  • Lipophilicity : Adamantyl and alkyl chain modifications (e.g., H(L5)) increase log P values, enhancing membrane permeability .

Research Findings and Limitations

  • Advantages : Hmpp’s low toxicity and selective Fe(III) binding make it superior to deferoxamine in oral bioavailability .
  • Challenges: Limited solubility of unmodified Hmpp restricts its use in aqueous environments . Adamantyl derivatives, while potent, may accumulate in lipid-rich tissues, raising toxicity concerns .
  • Contradictions: Some studies suggest hydroxypyridinones with carboxylate groups (e.g., H2(L1)) outperform Hmpp in Fe(III) scavenging, while others prioritize lipophilicity for CNS applications .

Q & A

Q. What are the standard synthetic routes for preparing 3-hydroxy-2-methylpyridin-4(1H)-one derivatives?

The primary method involves aminolysis reactions , often requiring protection of reactive groups. For example, microwave-assisted synthesis at 150°C for 18 hours in DMF achieved moderate yields (37%) when traditional thermal methods failed due to decomposition . Another approach involves alkylation with propargyl bromide in DMF using K₂CO₃ as a base, yielding 35% after recrystallization .

Table 1: Comparison of Synthetic Methods

MethodConditionsYieldKey Challenges
Microwave-assisted150°C, 18h, DMF37%Requires specialized equipment
PropargylationDMF, K₂CO₃, 24h35%Purification complexity

Q. Which analytical techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR for structural confirmation (e.g., pyridinone ring protons at δ 7.65 and 6.39 ppm ).
  • X-ray diffraction for solid-state structure determination (revealing zwitterionic forms ).
  • Elemental analysis to verify purity (e.g., C 69.76%, H 7.30% ).
  • Mass spectrometry (FAB-MS) to confirm molecular weight through [M+1]⁺ peaks .

Q. What safety precautions are recommended when handling hydroxypyridinone derivatives?

Consult SDS sheets for analogous compounds (e.g., 3-hydroxy-2-methyl-4H-pyran-4-one ). Use PPE (gloves, goggles), work in fume hoods, and implement emergency protocols for inhalation/exposure incidents.

Advanced Research Questions

Q. How can researchers address low yields in traditional synthesis methods for dopamine-derived hydroxypyridinones?

Microwave-assisted synthesis significantly improves yields by enabling precise temperature control and reducing decomposition. Comparative studies show traditional thermal methods yield <5% due to dopamine degradation, while microwave reactors achieve 37% yield under optimized conditions (150°C, 18h) .

Q. What experimental strategies validate the zwitterionic nature of this compound derivatives in solid-state studies?

Single-crystal X-ray diffraction is critical. For example, the hydrochloride salt of 1-(3,4-dihydroxyphenethyl)-3-hydroxy-2-methylpyridin-4(1H)-one showed bond length alternation (C-O: 1.26 Å vs C-N: 1.34 Å) confirming charge separation . Complement with solution-state NMR to assess dynamic behavior.

Q. How should contradictory spectral data be resolved during structural elucidation of hydroxypyridinone metal complexes?

Employ multi-technique validation :

  • Cross-reference NMR chemical shifts with X-ray data .
  • Use variable-temperature NMR to assess tautomeric equilibria.
  • Compare experimental IR/Raman spectra with DFT calculations. Document all anomalies systematically using iterative analysis frameworks .

Table 2: Conflict Resolution Protocol

StepActionPurpose
1Repeat measurementsConfirm data reproducibility
2Apply complementary techniquesCross-validate molecular features
3Consult crystallographic dataEstablish ground truth

Q. What design principles enhance the iron-chelating efficacy of this compound derivatives?

Optimize ligand denticity and pKa values. The catechol moiety in dopamine-derived variants enhances binding through additional oxygen donor atoms, achieving log β values >30 for Fe³⁺ . Introduce electron-withdrawing groups to increase acidity of hydroxyl protons, improving metal coordination .

Key Considerations for Methodological Rigor

  • Data Interpretation : Always correlate spectral data (NMR, MS) with crystallographic results to resolve ambiguities .
  • Synthesis Optimization : Screen reaction conditions (solvent, temperature, catalysts) systematically to balance yield and purity .
  • Safety Compliance : Follow institutional guidelines for handling reactive intermediates and toxic byproducts .

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